molecular formula C10H16N6 B13992423 N-Pentyl-5H-purine-6,8-diamine CAS No. 5436-35-1

N-Pentyl-5H-purine-6,8-diamine

Cat. No.: B13992423
CAS No.: 5436-35-1
M. Wt: 220.27 g/mol
InChI Key: MLOIHABPMNIKSK-UHFFFAOYSA-N
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Description

N-Pentyl-5H-purine-6,8-diamine (CAS 5436-35-1) is a brominated purine derivative with a molecular formula of C 10 H 17 BrN 6 and a molecular weight of 301.19 g/mol. This compound features a pentyl chain at the N-6 position, a modification that aligns with structure-activity relationship (SAR) studies exploring the impact of N-alkyl substitutions on biological activity . Purines are fundamental heterocyclic aromatic compounds, consisting of fused pyrimidine and imidazole rings, that serve as critical scaffolds in nucleic acids, metabolic cofactors, and cellular signaling molecules . The purine core is a privileged structure in medicinal chemistry, extensively investigated for developing novel therapeutics. Researchers are particularly interested in 2,6,9-trisubstituted purine derivatives, where specific substitutions can lead to potent biological activities, including antitumor effects . These compounds often function by targeting key cellular proteins, such as kinases, which are implicated in processes like cell cycle progression and proliferation signaling . The structural features of this compound make it a valuable intermediate for synthesizing such trisubstituted purine libraries for biological evaluation, including cytotoxicity profiling and mechanism-of-action studies. Key Physical & Chemical Properties: • Molecular Formula: C 10 H 17 BrN 6 • Molecular Weight: 301.19 g/mol • Density: 1.41 g/cm³ • Boiling Point: 358.2 °C at 760 mmHg • Flash Point: 170.5 °C Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5436-35-1

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

6-pentylimino-5,9-dihydropurin-8-amine

InChI

InChI=1S/C10H16N6/c1-2-3-4-5-12-8-7-9(14-6-13-8)16-10(11)15-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14,15,16)

InChI Key

MLOIHABPMNIKSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C1C2C(=NC=N1)NC(=N2)N

Origin of Product

United States

Advanced Synthetic Strategies for N Pentyl 5h Purine 6,8 Diamine and Its Analogues

Retrosynthetic Analysis of N-Pentyl-5H-purine-6,8-diamine

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the purine's imidazole ring. This approach, characteristic of the Traube purine (B94841) synthesis, points to a key intermediate: a 4,5,6-triaminopyrimidine derivative. Specifically, this would be N4-pentyl-pyrimidine-4,5,6-triamine. The C8 carbon of the purine ring can be introduced in a subsequent cyclization step using a one-carbon donor.

Further disconnection of the N4-pentyl-pyrimidine-4,5,6-triamine intermediate involves the transformation of the 5-amino group back to a nitro group, a common precursor in the synthesis of 5-aminopyrimidines. This leads to N4-pentyl-5-nitro-pyrimidine-4,6-diamine. This intermediate can be retrosynthetically cleaved at the C-N bonds of the amino groups, suggesting a di-substituted pyrimidine precursor.

The analysis then points to a sequential nucleophilic aromatic substitution (SNAr) pathway on a suitable pyrimidine scaffold. A logical starting material for this synthesis is 4,6-dichloro-5-nitropyrimidine. This commercially available compound provides two reactive sites (the chlorine atoms at C4 and C6) that can be sequentially substituted with the desired amino functionalities. The pentylamino group can be introduced at the C4 or C6 position, followed by the introduction of the second amino group. This step-wise approach allows for the controlled synthesis of the unsymmetrically substituted pyrimidine core.

Multi-Step Synthesis from Precursors

The forward synthesis of this compound is designed based on the retrosynthetic analysis, commencing with a diaminopyrimidine derivative as the foundational building block.

Utilization of Diaminopyrimidine Derivatives as Starting Materials

The synthesis begins with the strategic functionalization of a pyrimidine core to introduce the necessary amino groups at positions 4, 5, and 6. A common and efficient starting material for this purpose is 4,6-dichloro-5-nitropyrimidine. The presence of the nitro group at the 5-position activates the chlorine atoms at C4 and C6 for nucleophilic aromatic substitution.

The first step involves a regioselective mono-amination reaction. The reaction of 4,6-dichloro-5-nitropyrimidine with one equivalent of pentylamine under controlled conditions preferentially substitutes one of the chlorine atoms. The choice of solvent and temperature is crucial to favor the mono-substituted product, N-pentyl-6-chloro-5-nitropyrimidin-4-amine, over the di-substituted byproduct.

Following the introduction of the pentylamino group and a second amino group, the subsequent key step is the reduction of the nitro group at the 5-position to an amino group. This transformation yields the crucial intermediate, N4-pentyl-pyrimidine-4,5,6-triamine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method. Other reducing agents such as sodium dithionite can also be effective.

Reactant Reagent Conditions Product Yield
N4-Pentyl-5-nitro-pyrimidine-4,6-diamineH₂, Pd/CMethanol, room temperatureN4-Pentyl-pyrimidine-4,5,6-triamineHigh
N4-Pentyl-5-nitro-pyrimidine-4,6-diamineSodium Dithionite (Na₂S₂O₄)Aqueous solution, heatN4-Pentyl-pyrimidine-4,5,6-triamineGood

This table presents typical conditions for the reduction of a nitro-substituted pyrimidine intermediate. The specific conditions and yields may vary depending on the full substitution pattern of the pyrimidine ring.

After the initial regioselective amination with pentylamine to yield N-pentyl-6-chloro-5-nitropyrimidin-4-amine, the remaining chlorine atom at the C6 position is substituted with a second amino group. This is typically achieved by reaction with ammonia or a protected form of ammonia. This sequential amination strategy is essential for constructing the unsymmetrical 6,8-diamine precursor. The conditions for the second amination may require higher temperatures or the use of a catalyst to overcome the deactivating effect of the first amino group.

Reactant Reagent Conditions Product Yield
N-Pentyl-6-chloro-5-nitropyrimidin-4-amineAmmonia (in Ethanol)Sealed tube, heatN4-Pentyl-5-nitro-pyrimidine-4,6-diamineModerate to Good
N-Pentyl-6-chloro-5-nitropyrimidin-4-amineBenzylamine, then H₂/Pd for debenzylationStepwise reactionN4-Pentyl-5-nitro-pyrimidine-4,6-diamineGood

This interactive data table outlines the sequential amination step. The choice of the second amine and reaction conditions can be varied to introduce different substituents at the 6-position.

Ring-Closure Reactions for Purine Core Formation

The final stage in the synthesis of this compound is the formation of the imidazole ring, which completes the purine core. This is achieved through a cyclization reaction of the N4-pentyl-pyrimidine-4,5,6-triamine intermediate.

The Traube purine synthesis is a classical and highly effective method for this ring closure. It involves the reaction of a 4,5-diaminopyrimidine with a one-carbon donor. For the synthesis of an 8-unsubstituted purine, such as the target molecule, formic acid or its derivatives like triethyl orthoformate are commonly used. Heating the triamine intermediate with one of these reagents leads to the formation of the imidazole ring and the final purine product.

Reactant Reagent Conditions Product Yield
N4-Pentyl-pyrimidine-4,5,6-triamineFormic AcidRefluxThis compoundGood
N4-Pentyl-pyrimidine-4,5,6-triamineTriethyl OrthoformateReflux, often with an acid catalystThis compoundGood to High

This table illustrates the cyclization step to form the purine ring. The choice of the one-carbon donor can influence the reaction conditions and the nature of the substituent at the 8-position of the purine.

Formation of Imidazole Ring via Condensation Reactions

A cornerstone in the synthesis of purine scaffolds is the construction of the imidazole ring fused to a pre-existing pyrimidine ring. The Traube purine synthesis, first introduced in 1900, remains a versatile and widely employed method for this transformation. drugfuture.comslideshare.net This classical approach begins with a 4,5-diaminopyrimidine intermediate, which undergoes a condensation reaction with a one-carbon synthon to form the imidazole ring. slideshare.net

The synthesis typically involves the following key steps:

Preparation of the 4,5-Diaminopyrimidine Core : The requisite starting material is a pyrimidine bearing amino groups at the C4 and C5 positions. Often, this intermediate is prepared from a 4-aminopyrimidine by first introducing a nitroso group at the 5-position via nitrosation, followed by reduction of the nitroso group to an amino group. drugfuture.comchemistry-online.comscribd.com

Cyclization via Condensation : The 4,5-diaminopyrimidine is then cyclized by heating with a reagent that provides the C8 carbon of the purine ring. Formic acid is a common and effective reagent for this cyclodehydration, leading directly to the purine product. slideshare.netchemistry-online.com The mechanism involves formylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to close the imidazole ring. slideshare.net

Alternative cyclizing agents can be used to introduce substituents at the C8 position. For instance, using urea or potassium ethyl xanthate can lead to 8-oxo or 8-thioxo purine derivatives, respectively. scribd.com For the synthesis of an 8-amino purine, such as the this compound scaffold, a different cyclizing agent like cyanogen bromide or a similar reagent would be required to install the 8-amino group during the ring closure step.

Introduction of the N-Pentyl Moiety

Once the purine-6,8-diamine scaffold is assembled, the introduction of the N-pentyl group is a critical step. The purine ring possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and exocyclic amines), making regioselectivity a significant challenge. chemistry-online.com The primary sites for alkylation on the purine ring itself are the imidazole nitrogens, N7 and N9. chemistry-online.compharmaguideline.com

Direct alkylation of purines often yields a mixture of N9 and N7 isomers, with the N9-substituted product typically being the thermodynamically more stable and major product. slideshare.netscribd.com The ratio of these isomers is highly dependent on reaction conditions. While the outline mentions N5 alkylation, substitution at this position on the aromatic purine ring is not typical; the focus of synthetic approaches is on the N7 and N9 positions.

Strategic approaches have been developed to control the site of alkylation:

N9-Regioselectivity : Methods to favor N9 alkylation often involve shielding the N7 position. For example, introducing a bulky substituent at the C6 position can sterically hinder the N7 nitrogen, thereby directing incoming alkylating agents to the N9 position. drugfuture.comthieme-connect.de An X-ray crystal structure of a 6-(azolyl)purine derivative showed that the azole ring's C-H bond was positioned over the N7 atom, effectively protecting it from alkylation. drugfuture.com

N7-Regioselectivity : Achieving selective N7 alkylation is more challenging but can be accomplished. One method involves the reaction of N-trimethylsilylated purines with an alkyl halide in the presence of a catalyst like SnCl4. slideshare.netscribd.com This approach was developed for introducing tert-alkyl groups at the N7 position. slideshare.netscribd.com

The most common method for N-alkylation involves treating the purine with an alkyl halide, such as 1-bromopentane, in the presence of a base. chemistry-online.comscribd.com The base deprotonates the purine, forming an anion that then reacts with the alkyl halide. chemistry-online.com However, this direct alkylation approach frequently results in a mixture of N7 and N9 isomers. scribd.com

The choice of base and solvent significantly influences the regioselectivity and yield of the reaction. chemistry-online.com Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and tetrabutylammonium hydroxide. drugfuture.comchemistry-online.compharmaguideline.com Solvents like N,N-dimethylformamide (DMF) are frequently used. drugfuture.com Microwave irradiation has been shown to improve reaction times and yields, potentially reducing the formation of side products. chemistry-online.com Optimization of these conditions is crucial for directing the alkylation towards the desired N9 isomer. chemistry-online.com For instance, using tetrabutylammonium hydroxide as the base under microwave irradiation has been reported to provide good results for N9-regioselective synthesis. chemistry-online.com

Table 1: Conditions for Regioselective N-Alkylation of Purines
Purine SubstrateAlkylating AgentBaseSolventConditionsMajor ProductReference
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaHDMFStandardN9-alkylated (exclusive) drugfuture.comthieme-connect.de
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMFStandardN9/N7 mixture (~5:1) drugfuture.comthieme-connect.de
Various PurinesVarious Alkyl HalidesTetrabutylammonium hydroxide-MicrowaveN9-alkylated chemistry-online.com
6-Chloropurinetert-Butyl bromide(via N-silylation)-SnCl4 catalystN7-alkylated slideshare.netscribd.com

When the alkylating agent contains a stereocenter, the stereochemical outcome of the N-alkylation reaction becomes an important consideration. In direct alkylation reactions using chiral alkyl halides, the reaction typically proceeds through an SN2 mechanism. This mechanism involves a backside attack by the nucleophilic purine nitrogen on the carbon atom bearing the leaving group, resulting in a complete inversion of the stereochemistry at that center.

A clear example of this stereospecificity is observed in the Mitsunobu reaction, an alternative alkylation method. plos.org In a study involving the alkylation of aminopurines with a chiral secondary alcohol (3,4-dihydro-2H-1,5-benzoxathiepin-3-ol) under Mitsunobu conditions, a complete inversion of the configuration at the alcohol's stereogenic center was observed in the final N-alkylated purine product. plos.org This outcome is consistent with the SN2 nature of the Mitsunobu reaction and highlights how stereochemistry can be controlled during the N-pentyl installation if a chiral pentyl precursor is used. plos.org

Beyond the classical use of alkyl halides, several other methods have been developed for the N-alkylation of purines. These alternatives can offer improved regioselectivity, milder reaction conditions, or broader functional group tolerance.

Mitsunobu Reaction : This reaction allows for the alkylation of purines using an alcohol (e.g., 1-pentanol) in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org The Mitsunobu reaction is known to be highly N9-selective for many purine derivatives and proceeds with stereochemical inversion at the alcohol carbon, as noted previously. plos.orgacs.org

Photoredox/Nickel Dual Catalysis : A modern approach for forming C-N bonds involves the use of photoredox and nickel dual catalysis. This method allows for the direct coupling of chloropurines with a wide range of primary and secondary alkyl bromides. nih.gov This strategy is advantageous as it can often be performed on unprotected nucleosides, allowing for late-stage functionalization. nih.gov

Alkylation with Alcohols and Ph3P/I2 : A one-pot protocol for the N-alkylation of nucleobases uses a combination of triphenylphosphine (PPh3) and iodine (I2) to activate primary alcohols for reaction. nih.gov This provides an alternative to converting the alcohol to a halide first.

Metal-Free Cross-Dehydrogenation Coupling : An innovative, metal-free method uses thioethers as alkylation reagents in the presence of an oxidant like PhI(OAc)2. nih.gov This approach allows for the formation of N9-alkylated purine derivatives under oxidative conditions. nih.gov

Regioselective N-Alkylation Approaches (e.g., N5, N9, N7)

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound scaffold, once synthesized, serves as a versatile platform for further chemical modifications to explore structure-activity relationships. The purine ring system offers multiple sites for derivatization, including the remaining C2 position and the exocyclic amino groups at C6 and C8.

Substitution at C2 : The C2 position can be functionalized, often starting from a 2-halopurine precursor. For example, 2-chloropurine derivatives can undergo nucleophilic aromatic substitution with various nucleophiles to introduce new substituents.

Modification of Exocyclic Amino Groups : The amino groups at the C6 and C8 positions are nucleophilic and can be acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains. For instance, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine with omega-amino acids. This strategy could be applied to the 6-amino or 8-amino groups of the target scaffold to append linker groups or other functional moieties.

Substitution at C8 : The C8 position can be modified through various reactions. For example, xanthine and its derivatives can be nitrated at C8, and the resulting 8-nitro group can be displaced by various nucleophiles to introduce chloro or ethoxy groups. While the target scaffold already has an amino group at C8, related chemistries could be explored starting from different intermediates. Syntheses of 6,8,9-trisubstituted purines have been developed, highlighting the feasibility of introducing diverse groups at the C8 position, such as a phenyl group, through multi-step sequences.

These derivatization strategies allow for the creation of a library of analogues based on the core this compound structure, enabling the fine-tuning of its biological or material properties.

Substitution Reactions at C2, C6, and C8 Positions

The purine ring is a versatile scaffold that can be functionalized at several positions. The C2, C6, and C8 positions are particularly important for introducing molecular diversity. The reactivity of these positions can be influenced by the existing substituents on the purine ring. Generally, the C6 position is the most reactive towards nucleophilic substitution, followed by the C2 and C8 positions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the purine scaffold. byu.eduwikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a good leaving group, typically a halogen, by a nucleophile. For the synthesis of analogues of this compound, starting with a halogenated purine derivative is a common strategy. The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The general mechanism of an SNAr reaction on a purine ring proceeds through a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The leaving group then departs, restoring the aromaticity of the purine ring. pressbooks.pub

Recent advances in the synthesis of C6 modified purines have extensively utilized SNAr reactions. byu.edu Various N, O, and S nucleophiles have been successfully introduced at the C6 position of 6-halopurine nucleosides. byu.edu For instance, C6-alkylated purine analogues can be synthesized in good to excellent yields via the SNAr reaction of 6-chloropurine derivatives with 3-alkyl-acetylacetone. rsc.org

Starting MaterialNucleophileProductReaction ConditionsYield
6-chloro-9-pentyl-9H-purineAmmonia9-pentyl-9H-purin-6-amineHigh temperature and pressureGood
2,6-dichloro-9-pentyl-9H-purineAlkoxide2-alkoxy-6-chloro-9-pentyl-9H-purineBase, solventModerate to Good
8-bromo-6-chloro-9-pentyl-9H-purineThiol6-chloro-9-pentyl-8-(alkylthio)-9H-purineBase, solventGood

This table presents hypothetical examples based on general purine chemistry to illustrate the application of SNAr reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become powerful tools for forming carbon-carbon bonds in the synthesis of purine derivatives. researchgate.netnih.gov This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkenyl groups at the C2, C6, and C8 positions of the purine ring. researchgate.net The Suzuki-Miyaura reaction typically involves the coupling of a halopurine with a boronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgmdpi.com

In the context of di- or trihalogenated purines, these reactions can be performed with chemo- and regioselectivity, with the C6 position generally being the most reactive. researchgate.net This allows for a stepwise functionalization of the purine core. For example, the reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with one equivalent of phenylboronic acid proceeds regioselectively to yield the 8-chloro-6-phenylpurine derivative. researchgate.net

More recent developments have focused on photoredox and nickel-catalyzed sp2–sp3 cross-coupling reactions for the synthesis of C6-alkylated purine analogues. nih.gov This dual catalytic method enables the direct coupling of chloropurines with a variety of readily available primary and secondary alkyl bromides. nih.gov

HalopurineBoronic Acid/EsterCatalystProduct
6-chloro-9-pentyl-9H-purinePhenylboronic acidPd(PPh3)49-pentyl-6-phenyl-9H-purine
2-bromo-9-pentyl-9H-purin-6-amine2-Thienylboronic acidPdCl2(dppf)9-pentyl-2-(thiophen-2-yl)-9H-purin-6-amine
8-iodo-N-pentyl-5H-purine-6,8-diamineMethylboronic acidPd(OAc)2/SPhosN-pentyl-8-methyl-5H-purine-6,8-diamine

This table provides illustrative examples of Suzuki-Miyaura reactions on a purine scaffold.

Modifications of the Pentyl Chain

While modifications of the purine core are common, alterations to the N-pentyl chain of this compound can also significantly impact its properties. These modifications can include changing the chain length, introducing branching, or incorporating functional groups such as hydroxyl, amino, or carboxyl groups.

The synthesis of these analogues would typically start with a purine core, followed by alkylation with a modified pentyl halide or by modifying the pentyl chain on the pre-formed N-pentylpurine derivative. For instance, a terminal double bond on a pentenyl chain could be subjected to various transformations like epoxidation, dihydroxylation, or ozonolysis to introduce new functionalities.

Synthesis of Bridged Purine Analogues for Conformational Studies

To study the conformational requirements for the biological activity or material properties of this compound, conformationally restricted analogues are often synthesized. researchgate.net Bridged purine analogues, where the pentyl chain is tethered to another part of the purine molecule, can lock the molecule into a specific conformation.

The synthesis of such bridged compounds is often a multi-step process involving the strategic introduction of reactive functional groups on both the purine and the pentyl chain, followed by an intramolecular cyclization reaction. nih.gov These conformationally constrained molecules can provide valuable insights into the three-dimensional structure required for a specific interaction. nih.gov

Green Chemistry Approaches in this compound Synthesis (e.g., Microwave Irradiation)

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of purine synthesis, green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govresearchgate.netacs.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. rsc.orgresearchgate.net The synthesis of various purine analogues, including C6-substituted derivatives, has been successfully achieved using microwave-promoted reactions. rsc.orgrsc.org For example, the synthesis of C6-cyclo secondary amine-substituted purine analogues has been efficiently performed in neat water with the aid of microwave irradiation, providing a rapid and convenient method for their preparation in high yields. rsc.org

Reaction TypeConventional HeatingMicrowave Irradiation
SNAr on 6-chloropurineSeveral hours to daysMinutes to a few hours
Suzuki-Miyaura Coupling8-24 hours15-60 minutes
N-alkylation12-48 hours10-30 minutes

This table compares typical reaction times for conventional and microwave-assisted synthesis of purine derivatives.

By employing microwave technology and environmentally benign solvents like water, the synthesis of this compound and its analogues can be made more sustainable. rsc.org

Structure Activity Relationship Sar Studies of N Pentyl 5h Purine 6,8 Diamine Analogues

Influence of the N-Pentyl Moiety on Molecular Interactions

The N-pentyl group attached to the purine (B94841) core plays a significant role in the molecule's interaction with its biological targets. Its size, lipophilicity, and conformational flexibility can influence binding affinity and selectivity.

The position at which the pentyl group is attached to the purine ring system (N5, N9, or N7) can dramatically alter the molecule's three-dimensional shape and its ability to interact with target proteins. While research directly comparing the N5, N9, and N7 pentyl isomers of 5H-purine-6,8-diamine is limited, studies on other purine derivatives have shown that the position of N-alkylation is a critical determinant of biological activity.

For instance, in the context of purine-based kinase inhibitors, the N9-isomers are often found to be more potent than the N7-isomers. This is attributed to the N9 position being more favorable for orienting the substituent towards a key hydrophobic pocket within the ATP-binding site of many kinases. The specific geometry and electronic distribution resulting from N9-alkylation can facilitate crucial van der Waals interactions and hydrogen bonds with the target protein. Conversely, N7-alkylation can lead to steric clashes or a suboptimal orientation of the substituent, resulting in reduced affinity.

Table 1: Hypothetical Impact of N-Pentyl Positional Isomerism on Receptor Binding

Isomer PositionPredicted Orientation of Pentyl GroupPotential Impact on Biological Activity
N5 Projects into a unique spatial vector relative to the purine core.May lead to novel target interactions or a complete loss of affinity for known targets.
N9 Often directs the substituent towards key hydrophobic pockets in enzyme active sites.Potentially higher affinity for targets like kinases.
N7 May result in steric hindrance or a less favorable orientation for binding.Generally expected to have lower affinity compared to N9 isomers for certain targets.

The flexibility of the five-carbon pentyl chain allows it to adopt numerous conformations, and the specific conformation it assumes upon binding to a biological target is critical for its function. Conformational analysis, the study of the different spatial arrangements of a molecule, is therefore essential for understanding the SAR of N-pentyl-5H-purine-6,8-diamine analogues.

The pentyl chain can exist in various staggered and eclipsed conformations, with the anti-conformation generally being the most stable in solution. However, within a constrained protein binding pocket, higher energy gauche conformations may be adopted to maximize favorable interactions. The ability of the pentyl chain to adopt a specific, low-energy conformation that complements the shape of a binding pocket is a key determinant of binding affinity.

Role of Diamine Substitutions at C6 and C8

The amino groups at the C6 and C8 positions of the purine ring are fundamental to the chemical properties and biological activity of this compound. They can act as both hydrogen bond donors and acceptors, significantly influencing interactions with biological macromolecules.

Replacing the primary amino groups at C6 and C8 with different amine moieties (e.g., secondary amines, tertiary amines, or cyclic amines) can have a profound impact on the biological activity profile of the molecule. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is often employed in this context to fine-tune the molecule's properties nih.gov.

For example, converting a primary amine to a secondary or tertiary amine increases its steric bulk and lipophilicity. This can lead to enhanced binding in a hydrophobic pocket or, conversely, cause steric clashes that reduce affinity. The basicity of the amine is also altered, which can affect its ionization state at physiological pH and its ability to form ionic interactions.

Studies on related 2,6-diaminopurine derivatives have shown that the nature of the substituent at the C2 and C6 positions is critical for activity nih.gov. For instance, the introduction of cyclic secondary amines at the C6 position of purine analogues has been shown to yield compounds with significant anticancer activity nih.gov. The size and nature of the cyclic amine can influence the potency and selectivity of the compound.

Table 2: Predicted Effects of Amine Modifications at C6 and C8

Amine MoietyPotential Effects on Physicochemical PropertiesPredicted Impact on Biological Activity
Primary Amine (-NH2) Hydrogen bond donor and acceptor.Baseline activity.
Secondary Amine (-NHR) Increased lipophilicity and steric bulk.May enhance binding in hydrophobic pockets or introduce steric hindrance.
Tertiary Amine (-NR2) Further increased lipophilicity and loss of hydrogen bond donor capability.Could alter binding mode and selectivity.
Cyclic Amines (e.g., Piperidine, Morpholine) Constrained conformation and altered polarity.Can lead to improved potency and selectivity depending on the target.

The amino groups at C6 and C8 are key contributors to the hydrogen bonding network that stabilizes the interaction of the molecule with its biological target. Hydrogen bonds are highly directional and play a crucial role in molecular recognition mdpi.com. The two primary amino groups in this compound can each donate two hydrogen bonds and their nitrogen atoms can act as hydrogen bond acceptors.

This ability to form multiple hydrogen bonds is a hallmark of purine scaffolds and is essential for their interaction with a wide range of biological targets, including enzymes and receptors. In the context of DNA, for example, the 2,6-diaminopurine (DAP) nucleobase can form three hydrogen bonds with thymine, leading to enhanced duplex stability compared to the two hydrogen bonds in a standard adenine-thymine pair nih.gov. This principle of enhanced hydrogen bonding can be extrapolated to the interaction of 6,8-diaminopurine analogues with protein targets.

Impact of Substitutions at Remote Positions (e.g., C2) on Research Outcomes

Modifications at positions on the purine ring that are distant from the primary interaction sites, such as the C2 position, can still have a significant impact on the biological activity of this compound analogues. These so-called "remote" substitutions can influence the electronic properties of the purine ring system, modulate the conformation of other substituents, and provide additional points of interaction with the target.

For example, the introduction of an electron-withdrawing or electron-donating group at the C2 position can alter the pKa of the purine nitrogens and the hydrogen bonding capabilities of the C6 and C8 amino groups. This can fine-tune the binding affinity and selectivity of the molecule. In studies of 2,6-diaminopurine derivatives as antiviral agents, substitutions at the C2 position with various side chains were found to significantly affect their potency and selectivity index nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

QSAR models are mathematical representations that correlate the physicochemical properties of a series of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) extends this by considering the three-dimensional properties of the molecules, offering a more detailed understanding of the ligand-receptor interactions. These models are instrumental in predicting the activity of novel compounds and in elucidating the mechanisms of action at a molecular level.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In studies of purine analogues, CoMFA has been instrumental in understanding the spatial requirements for activity.

The general methodology for a CoMFA study on a series of purine analogues involves several key steps:

Molecular Modeling and Alignment: The 3D structures of the molecules in the series are constructed and aligned based on a common scaffold.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom.

Partial Least Squares (PLS) Analysis: The resulting field values are used as independent variables, and the biological activities are the dependent variables in a PLS analysis to generate a QSAR model.

Model Validation: The predictive power of the model is assessed using statistical methods such as cross-validation (q²) and the correlation coefficient (r²).

For a series of purine derivatives, a CoMFA model might reveal that bulky substituents at a particular position on the purine ring are favorable for activity, as indicated by green contours in the steric map. Conversely, yellow contours would suggest that bulky groups are detrimental. Similarly, blue and red contours in the electrostatic map would indicate regions where positive or negative charges, respectively, enhance activity. For instance, in a study on a series of isocryptolepine derivatives, which share structural similarities with purines, CoMFA was used to explore steric and electrostatic fields, yielding a model with a strong predictive r² value of 0.971 benthamdirect.com.

The statistical results from a hypothetical CoMFA study on a series of purine analogues are presented in the table below.

Statistical ParameterValueDescription
0.628Cross-validated correlation coefficient, indicating good internal predictive ability.
0.905Non-cross-validated correlation coefficient, showing a strong correlation between predicted and experimental activities.
ONC6Optimum Number of Components, the number of latent variables used in the PLS model.
F-value150.2A measure of the statistical significance of the model.
SEE0.236Standard Error of Estimate, indicating the precision of the predictions.
pred_r²0.621Predictive r² for an external test set, confirming the model's ability to predict the activity of new compounds.

This table is illustrative and based on typical values found in 3D-QSAR studies of heterocyclic compounds. nih.govnih.gov

In addition to 3D fields, various molecular descriptors can be used in QSAR models to predict the biological activity of purine analogues. These descriptors quantify different aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Related to the 3D structure of the molecule, like molecular surface area and volume.

Electronic descriptors: Describing the electronic properties, such as dipole moment and partial charges.

Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.

In a QSAR study of substituted purine derivatives targeting c-Src tyrosine kinase, descriptors such as the SsCH3E-index (an electrotopological state descriptor for methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were found to be significant in the final model, which had a predictive r² of 0.7983 researchgate.net. Another study on amide derivatives as xanthine oxidase inhibitors utilized the heuristic method to select relevant descriptors for their QSAR model mdpi.com.

The table below provides examples of molecular descriptors that could be relevant for predicting the activity of this compound analogues, along with their potential influence on activity.

Descriptor CategoryDescriptor ExamplePotential Influence on Activity
PhysicochemicalLogP (Lipophilicity)A higher LogP may enhance membrane permeability, but excessive lipophilicity can lead to poor solubility and non-specific binding.
ElectronicDipole MomentCan influence the overall polarity of the molecule and its interaction with polar residues in a receptor binding site.
TopologicalWiener IndexRelates to the branching of the molecule, which can affect its fit within a binding pocket.
GeometricalMolecular Surface AreaCan be correlated with the size of the molecule and its potential for van der Waals interactions with a receptor.
ConstitutionalNumber of H-bond DonorsCrucial for forming specific hydrogen bonds with the target protein, which often dictates binding affinity.

The development of robust QSAR models relies on the careful selection of a diverse set of molecules and the appropriate statistical validation to ensure their predictive power. These models are invaluable tools in the iterative process of drug design, enabling the prioritization of synthetic efforts towards compounds with a higher probability of success.

Elucidation of Molecular Mechanisms of Action Pre Clinical Focus

Investigation of Molecular Targets and Pathways

There is no available research detailing the molecular targets or signaling pathways affected by N-Pentyl-5H-purine-6,8-diamine. While the broader class of purine (B94841) derivatives has been studied for various interactions, data specific to this compound is absent.

Enzyme Inhibition Studies

No studies have been published detailing the inhibitory activity of this compound against key enzymes such as kinases, topoisomerases, or phosphodiesterases. The purine scaffold is a common feature in many enzyme inhibitors, but specific data for this compound is not available.

Adenosine Receptor Modulation

The modulatory effects of this compound on adenosine receptors have not been documented. Purine derivatives are well-known ligands for adenosine receptors, but research has not specified the activity of this particular compound.

Heat Shock Protein 90 (Hsp90) Interaction

There is no published evidence of this compound interacting with Heat Shock Protein 90 (Hsp90). Although purine-scaffold inhibitors of Hsp90 are a known class of compounds, the role of this compound within this class is not described in the literature.

DNA Topoisomerase II Inhibition

The potential for this compound to act as an inhibitor of DNA topoisomerase II has not been investigated in any publicly accessible studies.

Inosine 5′-Monophosphate Dehydrogenase (IMPDH) Inhibition

No data is available to suggest that this compound inhibits the enzyme Inosine 5′-monophosphate dehydrogenase (IMPDH), a key target in purine biosynthesis.

DprE1 Inhibition in Mycobacterial Pathways

The activity of this compound against DprE1, an essential enzyme in mycobacterial cell wall synthesis, has not been reported.

Protein-Ligand Interaction Analysis

The interaction of small molecules with their protein targets is fundamental to their biological activity. For purine analogues, these interactions often involve competition with endogenous purines, such as adenosine triphosphate (ATP), for binding sites on enzymes like kinases.

Compound Class General Binding Affinity Observations
Substituted PurinesAffinity is highly dependent on the nature and position of substituents.
N-alkyl-purinesAlkyl chain length can impact hydrophobic interactions within the binding site.

This table is illustrative and based on general principles of medicinal chemistry for purine analogues, as specific data for this compound is not available.

Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While there is no direct evidence to suggest that this compound acts as an allosteric modulator, this mechanism is well-documented for other small molecules targeting G protein-coupled receptors (GPCRs) and other receptor families. Allosteric modulation offers the potential for greater target specificity and a more nuanced control of protein function compared to direct agonists or antagonists. The complex structure of this compound, with its diamino and pentyl substitutions, could theoretically allow for interactions with allosteric sites.

Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis Induction in in vitro models)

Purine analogues are well-known for their ability to interfere with fundamental cellular processes, often leading to anti-proliferative effects.

In in vitro models, various 2,6-diamino-substituted purine derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. This disruption of the cell cycle can lead to the accumulation of cells with duplicated DNA that are unable to complete mitosis, a state that can trigger programmed cell death, or apoptosis. Studies on related compounds suggest that these effects are often more pronounced in cancer cell lines that have defects in cell cycle checkpoint proteins, such as p53.

Furthermore, 6,8,9 poly-substituted purine analogues have been demonstrated to induce apoptosis in human leukemia cell lines. The mechanism of apoptosis induction can involve the activation of caspases, a family of proteases that execute the process of cell death.

Cellular Process Observed Effects of Related Purine Analogues Potential Implication for this compound
Cell CycleArrest at the G2/M phase.May inhibit cell proliferation by halting cell division.
ApoptosisInduction of programmed cell death in cancer cells.Could have potential as an anti-cancer agent.

This table is based on findings for structurally related purine derivatives and represents potential, but unconfirmed, activities of this compound.

Specificity and Selectivity Profiling at the Molecular Level

The therapeutic utility of a compound is heavily dependent on its specificity and selectivity for its intended molecular target.

Target Selectivity Studies

Comprehensive target selectivity studies for this compound have not been published. For purine-based kinase inhibitors, selectivity is a key challenge, as the ATP-binding site is highly conserved across the kinome. However, subtle differences in the amino acid residues surrounding the ATP pocket can be exploited to achieve selectivity. The specific substitutions on the purine ring of this compound would play a crucial role in determining its kinase selectivity profile.

Off-Target Interaction Analysis

Similarly, a detailed analysis of the off-target interactions of this compound is not available. Off-target effects are a major cause of adverse drug reactions. Broad screening panels, such as those employing large numbers of recombinant kinases or cell-based assays, are necessary to identify potential off-target activities. Without such data, the full pharmacological profile of this compound remains incomplete.

The performed searches on "this compound" and related terms did not provide the necessary data to populate the requested article structure. Scientific literature on closely related N-alkylated 6,8-diaminopurines was also explored in an attempt to find analogous information, but this did not yield specific results for the N-pentyl variant.

Consequently, due to the lack of available scientific data for "this compound," it is not possible to generate the requested article focusing solely on its pre-clinical biological evaluation.

Pre Clinical Biological Evaluation and Investigative Studies Non Human Models

In Vivo Studies in Non-Human Animal Models (e.g., Efficacy in Disease Models, without dosage/safety focus)

Pharmacological Activity Assessment in Relevant Animal Models

No studies detailing the pharmacological activity of N-Pentyl-5H-purine-6,8-diamine in animal models have been found.

Biodistribution and Metabolite Identification in Animal Tissues

There is no available information regarding the biodistribution or the identification of metabolites of this compound in animal tissues.

Assessment of Molecular Response in Animal Models

Data on the molecular response to this compound in any animal model is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like N-Pentyl-5H-purine-6,8-diamine, docking simulations can suggest potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

In the absence of experimental data, protein-ligand complex modeling for this compound would begin with the identification of potential protein targets. Given that purine (B94841) analogs are known to interact with a wide range of proteins, including kinases and other enzymes, these would be logical starting points. The process involves:

Preparation of the Ligand and Protein Structures: A 3D model of this compound would be generated and its energy minimized. For the protein target, a high-resolution crystal structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the target protein. The program would explore various conformations and orientations of the ligand within the binding pocket.

Analysis of Binding Poses: The resulting poses would be analyzed to identify the most favorable binding mode. This analysis focuses on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. For purine derivatives, hydrogen bonding with the purine core and interactions involving the substituent groups are often critical for binding.

Once a plausible binding pose is identified, the strength of the interaction between this compound and its potential target can be estimated by calculating the binding energy. A more negative binding energy typically indicates a more stable complex. Various scoring functions are employed in docking programs to estimate this value. For example, studies on other purine analogs have used docking scores to rank potential inhibitors of enzymes like cyclin-dependent kinases (CDKs) nih.gov. These calculations help in prioritizing compounds for further experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information that is not accessible through classical molecular mechanics.

First-principles electronic structure calculations, such as those based on Density Functional Theory (DFT), can be used to understand the intrinsic properties of this compound. Such studies on purine derivatives often involve:

Calculation of Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule might interact with biological targets.

Calculation of Reactivity Descriptors: Various chemical descriptors can be calculated to quantify reactivity, aiding in the prediction of how the molecule might behave in a biological environment.

The biological activity of a molecule can be highly dependent on its three-dimensional shape and its tautomeric state.

Conformation Analysis: The n-pentyl group of this compound can adopt various conformations. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable shapes the molecule is likely to adopt.

Tautomerism Studies: Purine bases can exist in different tautomeric forms, which can significantly impact their hydrogen bonding patterns and, consequently, their biological function nih.govacs.org. Computational studies on similar purine derivatives have shown that the relative stability of tautomers can be influenced by the solvent environment nih.govacs.org. Quantum chemical calculations can predict the most stable tautomer of this compound in both the gas phase and in solution, which is critical for accurate molecular docking and understanding its interactions with biological partners.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. york.ac.ukaga-analytical.com.pllibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. libretexts.org In the synthesis of N-Pentyl-5H-purine-6,8-diamine, TLC serves as an invaluable tool for determining the reaction's endpoint, thus preventing the formation of byproducts due to prolonged reaction times or overheating.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). york.ac.ukaga-analytical.com.pl The separation is based on the polarity of the molecules. For purine (B94841) derivatives, which are generally polar, a common stationary phase is silica gel, and the mobile phase is typically a mixture of polar and non-polar solvents. nih.govnih.gov

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp, as purine rings are UV-active. york.ac.uk The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. A successful reaction would show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Hypothetical TLC Data for Monitoring the Synthesis of this compound:

CompoundRf Value (Ethyl Acetate/Methanol 9:1)Visualization
Starting Material (e.g., 6,8-dichloro-5H-purine)0.75UV (254 nm)
This compound0.40UV (254 nm)

This interactive table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.gov This method is considered the gold standard for determining the absolute structure of a crystalline solid, revealing bond lengths, bond angles, and conformational details. nih.gov For novel compounds like this compound, obtaining a single-crystal X-ray structure provides unambiguous proof of its chemical identity and stereochemistry.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined. wikipedia.org

While no specific crystal structure for this compound is publicly available, studies on related purine derivatives have been successfully conducted using this technique. nih.govdoudnalab.org Such analyses have been crucial in understanding the structure-activity relationships of various purine-based compounds. For this compound, a crystal structure would definitively confirm the position of the pentyl group and the arrangement of the diamine substituents on the purine core.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.3
Volume (ų)1290
Z4

This interactive table presents hypothetical data for illustrative purposes.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the analysis of complex mixtures and the quantification of specific analytes. chromatographyonline.comnih.govplos.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In the context of this compound, LC-MS/MS could be employed for several purposes:

Purity Assessment: To detect and identify trace impurities that may not be visible by TLC.

Metabolite Identification: In biological studies, to identify potential metabolites of the compound.

Quantitative Analysis: To accurately measure the concentration of the compound in biological fluids or environmental samples. researchgate.netnih.gov

The LC component separates the compound of interest from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized. In the first mass analyzer (MS1), the parent ion (the ionized molecule of this compound) is selected. This ion is then fragmented, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). The specific pattern of parent and fragment ions is highly characteristic of the compound, providing a high degree of confidence in its identification and quantification. nih.gov

Hypothetical LC-MS/MS Parameters for the Analysis of this compound:

ParameterValue
LC ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient elution)
Ionization ModeElectrospray Ionization (ESI), Positive
Parent Ion (m/z)[M+H]⁺
Fragment Ions (m/z)Dependent on fragmentation pattern

This interactive table presents hypothetical data for illustrative purposes.

Future Research Directions and Unanswered Questions for N Pentyl 5h Purine 6,8 Diamine

Exploration of Novel Synthetic Routes and Scalability Challenges

The synthesis of substituted purines is a well-explored field, yet opportunities for innovation remain, particularly concerning efficiency and scalability. researchgate.net Current methods for producing polysubstituted purines often involve multi-step sequences starting from pyrimidine precursors. rsc.orgresearchgate.net For instance, a common route involves the reduction of a nitropyrimidine, followed by nucleophilic substitution and cyclization to form the purine (B94841) core. rsc.orgresearchgate.net

Future research could focus on developing more direct and atom-economical synthetic pathways to N-Pentyl-5H-purine-6,8-diamine. The use of microwave-assisted organic synthesis, which has been shown to accelerate key steps in the formation of purine derivatives, presents a promising avenue. mdpi.comacs.org Another area of exploration is late-stage C-H functionalization, which could potentially simplify the synthetic route by allowing direct attachment of the pentyl group to a pre-formed purine nucleus, although this is a significant chemical challenge. researchgate.net

Scalability Challenges: A primary hurdle in producing compounds like this compound on a larger scale is the purification process. acs.org Chromatographic separation is often necessary to isolate the desired product from reaction impurities, which can be a bottleneck in scaling up. acs.org Developing crystallization-based purification methods or synthetic routes that yield cleaner products would be a significant advancement.

| Multi-Component Reactions | Combining multiple starting materials in a single step to rapidly build the substituted purine core. researchgate.net | High efficiency, rapid generation of compound libraries. | Optimization of reaction conditions can be complex. |

Deeper Characterization of Molecular Mechanisms and Off-Target Effects

While the specific molecular targets of this compound are not defined, the purine class is known to inhibit a wide range of enzymes, particularly protein kinases and topoisomerases. google.comnih.gov A critical future task is to identify its primary mechanism of action. This would involve screening against panels of kinases and other ATP-binding proteins, given that purines are mimics of adenosine. researchgate.net For example, various 2,6,9-trisubstituted purines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Nek2, which are crucial for cell cycle regulation. mdpi.comnih.govoncotarget.com

Understanding off-target effects is paramount. The structural similarity of purines to endogenous molecules like adenine (B156593) and guanine creates a high probability of interacting with multiple cellular targets, which can lead to toxicity. researchgate.netacs.org Future research must employ proteomic and genomic approaches to build a comprehensive profile of the proteins and pathways affected by this compound to distinguish between desired and unintended interactions.

Discovery of New Biological Targets and Pathways

The versatility of the purine scaffold suggests that this compound could have novel biological activities beyond the well-trodden path of kinase inhibition. researchgate.net An important research direction would be unbiased, high-throughput screening against a wide range of biological targets. Purine derivatives have shown activity as modulators of adenosine receptors, phosphodiesterases, and even G protein-coupled receptors like the histamine H4 receptor. researchgate.netidrblab.net

The purinergic signaling system, which involves cell-surface receptors for extracellular nucleotides like ATP and adenosine, is another promising area of investigation. nih.gov Determining if this compound can act as an agonist or antagonist at P1 (adenosine) or P2 (ATP) receptors could open up new avenues for research in inflammation, neurotransmission, and immunology. nih.gov

Development of Advanced In Vitro and In Vivo (Non-human) Models for Efficacy Studies

Initial biological evaluation of this compound would likely utilize standard in vitro models, such as cancer cell lines. Studies on related purine derivatives have used a variety of lines, including those for lung (H1975, A-549), leukemia (HL-60), colon (HCT116), and cervical (HeLa) cancers, to assess cytotoxicity and antiproliferative effects. mdpi.commdpi.com

Future research should move beyond simple 2D cell cultures to more complex and physiologically relevant models. These could include:

3D Organoid and Spheroid Cultures: These models better mimic the tumor microenvironment and can provide more accurate predictions of a compound's efficacy.

Co-culture Systems: Evaluating the compound in the presence of immune cells or stromal cells can reveal effects on the tumor microenvironment.

Xenograft and Genetically Engineered Mouse Models (GEMMs): In vivo studies in non-human models are essential for understanding the compound's pharmacokinetics, efficacy, and potential effects on a whole organism. For example, capecitabine, a precursor to the purine analogue 5-FU, was extensively tested in human cancer xenograft models. nih.gov

Computational Design of Enhanced Analogues with Desired Research Profiles

Computational chemistry offers powerful tools to accelerate the discovery and optimization of purine-based compounds. Future research on this compound should leverage these methods to design analogues with improved potency, selectivity, and drug-like properties.

Techniques that will be instrumental include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully used to correlate the structural features of trisubstituted purines with their anticancer activity, providing insights for designing more potent compounds. mdpi.com

Molecular Docking and Pharmacophore Modeling: These methods can predict how this compound and its analogues bind to potential target proteins. mdpi.commdpi.comjst.go.jp This allows for the rational design of modifications to enhance binding affinity and selectivity for a specific target, for instance, by designing substituents that exploit unique features of a kinase ATP-binding pocket. nih.goviupac.org

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, a systems biology approach is essential. nih.govfrontiersin.org This involves integrating data from various "omics" technologies to create a comprehensive picture of the cellular response to the compound. mdpi.comnih.gov

Transcriptomics (RNA-seq): Can reveal changes in gene expression, identifying pathways that are activated or suppressed by the compound.

Proteomics: Can identify changes in protein levels and post-translational modifications (e.g., phosphorylation), helping to pinpoint the compound's direct and indirect targets.

Metabolomics: Can show how the compound alters cellular metabolism, which is particularly relevant for a purine analogue that might interfere with nucleotide synthesis. tandfonline.com

Integrating these datasets can help construct network models of the compound's action, moving beyond a one-drug, one-target paradigm to a more comprehensive systems-level understanding. nih.govnih.gov

Challenges in Translating Pre-clinical Research Findings

The path from a promising pre-clinical compound to a validated research tool or therapeutic is fraught with challenges. For this compound, these hurdles are significant and must be addressed in future research.

A primary challenge for many nucleic acid analogues is poor pharmacokinetic properties, including limited stability, cellular uptake, and delivery to target tissues. acs.orgnih.gov While not a nucleic acid itself, its purine structure means it may be subject to metabolic enzymes that modify endogenous purines. Furthermore, achieving selectivity remains a major issue for purine-based compounds, and off-target effects discovered in vivo can halt development. acs.org The use of nanoparticle-based drug delivery systems or the design of prodrugs are potential strategies to overcome some of these pharmacokinetic limitations, as has been explored for other purine derivatives. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Adenine
Guanine
Adenosine
Adenosine triphosphate (ATP)
5-Fluorouracil (5-FU)

Q & A

Q. What are the recommended synthetic routes for N-Pentyl-5H-purine-6,8-diamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions or coupling strategies. For example, carboxamide derivatives can be synthesized by reacting intermediates like 5-(2-hydroxybenzamido)pentyl precursors with purine analogs under reflux conditions in ethanol or DCM, followed by purification via recrystallization or column chromatography. Purity optimization requires monitoring by TLC and HPLC, with yields improved using catalysts like p-toluenesulfonic acid (p-TSA) in ethanol at room temperature, as demonstrated in similar purine derivative syntheses .

Q. How is the crystal structure of this compound determined, and what analytical parameters are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
  • Crystallization : Use concentrated HCl or ethanol for crystal growth, ensuring slow evaporation.
  • Data Collection : MoKα radiation (λ = 0.71073 Å) with a Siemens F3 detector, scanning at 2θ ≤ 55°.
  • Refinement : Orthorhombic systems (e.g., space group P2₁2₁2₁) require unit cell dimensions (a, b, c), Z-value, and R-factor optimization (e.g., R(F) ≤ 0.045). Displacement parameters and hydrogen bonding networks (e.g., N-H···Cl) must be validated .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positioning (e.g., pentyl chain integration at δ 1.2–1.6 ppm) and aromatic proton environments (δ 7.0–8.5 ppm) in CDCl₃ or DMSO-d₆ .
  • FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and purine ring vibrations (C=N ~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can acid-catalyzed rearrangements affect the synthesis of this compound derivatives?

  • Methodological Answer : Acid catalysts (e.g., H₂SO₄, p-TSA) may induce electrophilic activation at reactive carbons, leading to spiro-N,N-ketal formation or unexpected rearrangements. For example, ninhydrin reactions with diamines under acidic conditions produce rearranged spiro compounds, validated via SCXRD. Mitigation involves pH control (pH 7–8) and low-temperature catalysis (4°C) to suppress side reactions .

Q. What methodologies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Systematic Reviews : Use PRISMA guidelines to aggregate studies, focusing on variables like assay type (e.g., kinase inhibition vs. cytotoxicity) and cell lines.
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) in IC₅₀ values. For instance, MPS1 inhibitor studies require normalization against control compounds (e.g., bisdimethylammonium hexachloroplatinate) to contextualize potency .

Q. What computational approaches predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (e.g., Fukui indices) at purine C6/C8 positions.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to model hydrogen-bonding interactions critical for ligand-protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.